molecular formula C11H11ClF3N3 B12228706 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12228706
M. Wt: 277.67 g/mol
InChI Key: QOWXMBZQMZNFKF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C10H10ClF3N3 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl bromide.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a fluorophenylmethyl halide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid, while reduction may produce a pyrazole amine.

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride: Similar in structure but with a methyl group instead of a fluorophenylmethyl group.

    1-(Difluoromethyl)-1H-pyrazol-4-amine;hydrochloride: Lacks the fluorophenylmethyl group, making it less lipophilic.

Uniqueness

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride is unique due to the presence of both the difluoromethyl and fluorophenylmethyl groups. These groups enhance its lipophilicity and potential biological activity, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C11H11ClF3N3

Molecular Weight

277.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H10F3N3.ClH/c12-9-3-1-8(2-4-9)7-15-10-5-6-17(16-10)11(13)14;/h1-6,11H,7H2,(H,15,16);1H

InChI Key

QOWXMBZQMZNFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN(C=C2)C(F)F)F.Cl

Origin of Product

United States

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